molecular formula C14H12BrFN2O2S B6290764 N'-(4-Bromo-3-fluorobenzylidene)-4-methylbenzenesulfonohydrazide CAS No. 2416046-72-3

N'-(4-Bromo-3-fluorobenzylidene)-4-methylbenzenesulfonohydrazide

Cat. No.: B6290764
CAS No.: 2416046-72-3
M. Wt: 371.23 g/mol
InChI Key: KJVVLSUGWRKGPA-RQZCQDPDSA-N
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Description

N’-(4-Bromo-3-fluorobenzylidene)-4-methylbenzenesulfonohydrazide is a complex organic compound characterized by the presence of bromine, fluorine, and sulfonohydrazide functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

Preparation Methods

The synthesis of N’-(4-Bromo-3-fluorobenzylidene)-4-methylbenzenesulfonohydrazide typically involves the condensation of 4-bromo-3-fluorobenzaldehyde with 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the hydrazone linkage. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and catalyst concentration to maximize yield and purity.

Chemical Reactions Analysis

N’-(4-Bromo-3-fluorobenzylidene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The bromine and fluorine atoms in the aromatic ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols.

Scientific Research Applications

N’-(4-Bromo-3-fluorobenzylidene)-4-methylbenzenesulfonohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activities make it a candidate for studies in antimicrobial and anticancer research.

    Medicine: Its structural features are explored for the development of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: The compound is used in the development of agrochemicals and other industrially relevant materials.

Mechanism of Action

The mechanism of action of N’-(4-Bromo-3-fluorobenzylidene)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets, resulting in potent biological effects.

Comparison with Similar Compounds

Similar compounds to N’-(4-Bromo-3-fluorobenzylidene)-4-methylbenzenesulfonohydrazide include other benzylidene derivatives with different substituents on the aromatic ring These compounds may share similar chemical properties but differ in their biological activities and applications

Properties

IUPAC Name

N-[(E)-(4-bromo-3-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrFN2O2S/c1-10-2-5-12(6-3-10)21(19,20)18-17-9-11-4-7-13(15)14(16)8-11/h2-9,18H,1H3/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVVLSUGWRKGPA-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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